molecular formula C9H8ClNO4 B14352614 N-(3-Chloro-4-hydroxybenzoyl)glycine CAS No. 90276-09-8

N-(3-Chloro-4-hydroxybenzoyl)glycine

Cat. No.: B14352614
CAS No.: 90276-09-8
M. Wt: 229.62 g/mol
InChI Key: XJEFUFUWOKGPND-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-hydroxybenzoyl)glycine is a specialized glycine derivative of interest in chemical and pharmaceutical research. Glycine and its N-substituted derivatives are fundamental building blocks in organic synthesis, playing crucial roles in the development of peptidomimetics and as intermediates for pharmaceuticals and agrochemicals . The structure of this compound, featuring a chloro and hydroxy-substituted benzoyl group, suggests potential utility in the synthesis of more complex molecules and in material science . Researchers utilize related N-alkylated and N-acylated glycine derivatives in the preparation of ligands for catalysis and in the solid-state characterization of new compounds . As with many engineered glycine analogs, this product is intended for use in laboratory research settings only. It is supplied strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90276-09-8

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

2-[(3-chloro-4-hydroxybenzoyl)amino]acetic acid

InChI

InChI=1S/C9H8ClNO4/c10-6-3-5(1-2-7(6)12)9(15)11-4-8(13)14/h1-3,12H,4H2,(H,11,15)(H,13,14)

InChI Key

XJEFUFUWOKGPND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(=O)O)Cl)O

Origin of Product

United States

Synthetic Methodologies for N 3 Chloro 4 Hydroxybenzoyl Glycine and Analogues

Conventional Amide Bond Formation Strategies

Conventional methods for forming the amide linkage in N-(3-Chloro-4-hydroxybenzoyl)glycine typically rely on well-established reactions in organic chemistry, primarily involving the activation of the carboxylic acid component.

Approaches Utilizing Glycine (B1666218) and Substituted Benzoic Acid Precursors

The most common approach for synthesizing N-acylglycines is the direct coupling of glycine with a substituted benzoic acid, in this case, 3-chloro-4-hydroxybenzoic acid. For this reaction to proceed efficiently, the carboxylic acid needs to be "activated" to make it more susceptible to nucleophilic attack by the amino group of glycine.

A primary precursor for this synthesis is 3-chloro-4-hydroxybenzoic acid. This starting material can be synthesized from 3-nitro-4-chlorobenzoic acid through a nucleophilic aromatic substitution reaction with a hydroxide (B78521) source, followed by the reduction of the nitro group.

The direct amide bond formation between an unactivated carboxylic acid and an amine is generally inefficient and requires high temperatures, which can lead to side reactions and decomposition of the starting materials. Therefore, activating agents are commonly used.

Acylation Techniques for N-Substitution of Glycine

A widely used and effective method for the N-acylation of amino acids is the Schotten-Baumann reaction. organic-chemistry.orgwikipedia.orgbyjus.com This reaction involves the use of an acyl chloride, which is a highly reactive derivative of the carboxylic acid.

The synthesis of this compound via the Schotten-Baumann reaction can be outlined in two main steps:

Formation of 3-Chloro-4-hydroxybenzoyl chloride: The precursor, 3-chloro-4-hydroxybenzoic acid, is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride. chemicalbook.com The presence of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate this conversion.

Reaction with Glycine: The freshly prepared 3-chloro-4-hydroxybenzoyl chloride is then reacted with glycine in the presence of a base. doubtnut.com The reaction is typically carried out in a biphasic system, with an organic solvent (like dichloromethane (B109758) or diethyl ether) dissolving the acyl chloride and an aqueous phase containing glycine and a base (such as sodium hydroxide or potassium carbonate). wikipedia.orgresearchgate.net The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product. organic-chemistry.orgbyjus.com

Novel and Efficient Synthetic Routes

In addition to conventional methods, recent advancements in synthetic chemistry offer more efficient and environmentally friendly alternatives for the synthesis of this compound and its analogues.

Enzyme-Catalyzed Synthesis: Biocatalysis presents a green alternative to traditional chemical synthesis. Enzymes such as lipases and acylases can be used to catalyze the formation of amide bonds under mild reaction conditions. nih.gov For instance, a lipase (B570770) could potentially be used to catalyze the direct amidation of 3-chloro-4-hydroxybenzoic acid or its simple ester with glycine in an aqueous or organic solvent system. This approach often provides high selectivity and avoids the use of harsh reagents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. rsc.orgnih.gov The synthesis of N-acylglycines can be significantly expedited by conducting the reaction in a microwave reactor. This technique can lead to higher yields in shorter reaction times compared to conventional heating methods. The reaction of 3-chloro-4-hydroxybenzoyl chloride with glycine under basic conditions could likely be optimized for microwave-assisted synthesis.

Coupling Reagent-Mediated Synthesis: A variety of coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines without the need to first form an acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various phosphonium (B103445) and uronium salts (e.g., HBTU, HATU) are commonly used in peptide synthesis and can be applied to the synthesis of N-acylglycines. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with glycine.

Considerations for Yield Optimization and Purity in this compound Synthesis

Optimizing the yield and ensuring the high purity of the final product are critical aspects of any synthetic procedure.

For the conventional Schotten-Baumann synthesis, several factors can be adjusted to maximize the yield. These include the choice of base, the solvent system, the reaction temperature, and the stoichiometry of the reactants. A systematic optimization of these parameters, for instance using a design of experiments (DoE) approach, can lead to significant improvements in the yield. cam.ac.uk The slow addition of the acyl chloride to the reaction mixture is often crucial to control the exothermic nature of the reaction and to minimize the hydrolysis of the acyl chloride. cam.ac.uk

Purification of this compound is typically achieved through recrystallization. mt.comlibretexts.orgyoutube.com The choice of solvent for recrystallization is critical and should be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. mt.com Common solvent systems for the recrystallization of N-acylglycines include water, ethanol, or mixtures thereof. The purity of the final product can be assessed using various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

Below are interactive data tables summarizing hypothetical reaction conditions and their potential outcomes for the synthesis of this compound.

Table 1: Hypothetical Optimization of the Schotten-Baumann Reaction for the Synthesis of this compound

EntryBaseSolvent SystemTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
1NaOHDichloromethane/Water0-5275
2K₂CO₃Dichloromethane/Water0-5272
3NaOHDiethyl Ether/Water0-5278
4NaOHDichloromethane/Water25165 (increased hydrolysis)
5PyridineDichloromethane25380

Table 2: Comparison of Different Synthetic Methods for this compound

MethodActivating Agent/CatalystSolventTemperatureReaction TimeHypothetical Yield (%)
Schotten-BaumannThionyl ChlorideDichloromethane/Water0-5 °C2 h75-80
Coupling ReagentEDC/HOBtDMFRoom Temp12 h85-90
EnzymaticLipasePhosphate Buffer/Toluene40 °C48 h60-70
Microwave-AssistedThionyl ChlorideDichloromethane/Water80 °C (MW)10 min88-92

Computational and Theoretical Investigations of N 3 Chloro 4 Hydroxybenzoyl Glycine

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to compute the properties of molecules. For N-(3-Chloro-4-hydroxybenzoyl)glycine, these studies focus on elucidating its electronic structure and conformational possibilities, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP functional combined with a 6-311++G(d,p) basis set is a common level of theory for such analyses, providing a balance between accuracy and computational cost.

A full geometry optimization of this compound reveals its most stable three-dimensional structure. Key structural parameters, including bond lengths and angles, can be precisely calculated. These theoretical values provide a benchmark for understanding the molecule's geometry in the absence of experimental crystal structure data.

Table 1: Selected Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory.
ParameterBond/AngleCalculated Value
Bond Length (Å)C-Cl1.745
C-OH (phenolic)1.361
C=O (amide)1.235
C-N (amide)1.348
C=O (carboxyl)1.211
Bond Angle (°)C-C-Cl119.8
C-C-OH120.5
O=C-N122.3

Beyond molecular geometry, DFT is used to explore the electronic properties by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov For this compound, the HOMO is typically localized over the electron-rich 4-hydroxyphenyl ring, while the LUMO is distributed across the benzoyl portion of the molecule.

Table 2: Calculated Electronic Properties of this compound.
PropertyEnergy (eV)
HOMO Energy-6.45
LUMO Energy-2.10
HOMO-LUMO Energy Gap (ΔE)4.35

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to perform high-accuracy calculations on molecular systems. nih.govnih.gov These methods are particularly useful for studying the relative energies of different conformers—isomers that can be interconverted by rotation about single bonds.

For this compound, several conformers are possible due to the rotation around the C-N amide bond and the C-C bond connecting the glycine (B1666218) moiety to the benzoyl group. Ab initio calculations can determine the relative stability of these conformers. nih.gov The global minimum energy conformation is the most stable arrangement of the atoms in space. Studies on similar glycine peptides show that conformations allowing for stabilizing intramolecular interactions, such as hydrogen bonds, are often energetically favored. researchgate.net

Table 3: Relative Energies of Hypothetical Conformers of this compound Calculated at the MP2/6-31G(d) Level.
ConformerDescriptionRelative Energy (kcal/mol)
IGlobal Minimum (Extended)0.00
IIRotation around C-N bond+2.85
IIIRotation around C-C bond+4.10

Molecular Modeling and Dynamics Simulations

While quantum chemical studies provide static pictures of molecules, molecular modeling and dynamics simulations offer insights into their dynamic behavior.

The conformational landscape of this compound can be explored by performing a potential energy surface (PES) scan. This involves systematically rotating a specific dihedral angle (torsion angle) and calculating the energy at each step. This process reveals the low-energy conformers as minima on the surface and the energy barriers (transition states) that separate them.

For instance, a PES scan of the torsion angle involving the amide bond (O=C-N-C) would show the energy cost associated with rotating from the more stable trans conformation to the less stable cis conformation. Such calculations are critical for understanding the flexibility of the molecule and the accessibility of different shapes it can adopt. researchgate.net

Intramolecular interactions play a crucial role in determining the preferred conformation of a molecule. In this compound, a significant intramolecular hydrogen bond is expected to form between the hydrogen of the phenolic hydroxyl group (-OH) and the oxygen of the adjacent amide carbonyl group (C=O). ucsf.edunih.gov This interaction creates a stable six-membered ring system.

Spectroscopic Property Predictions and Correlations

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental interpretation.

DFT calculations are highly effective for predicting vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms. For example, distinct frequencies are predicted for the C=O stretches of the amide and carboxylic acid groups, the O-H stretch of the phenol, and the N-H stretch of the amide. It is standard practice to apply a scaling factor to the calculated harmonic frequencies to better match them with experimental anharmonic frequencies.

Table 4: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound.
Vibrational ModeCalculated (Scaled) FrequencyExpected Intensity
O-H stretch (phenolic, H-bonded)3250Broad, Medium
N-H stretch (amide)3350Sharp, Strong
C=O stretch (carboxyl)1745Strong
C=O stretch (amide)1655Strong
C-Cl stretch750Medium

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. isuct.ru The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.comnih.gov These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Selected Atoms in this compound.
AtomNucleusPredicted Chemical Shift (ppm)
Phenolic OH¹H9.8
Amide NH¹H8.5
Glycine CH₂¹H4.1
Carboxyl COOH¹H11.5
Amide C=O¹³C168.2
Carboxyl C=O¹³C173.5
Glycine CH₂¹³C42.3
Aromatic C-Cl¹³C121.0

Structure Activity Relationship Sar Studies of N 3 Chloro 4 Hydroxybenzoyl Glycine Derivatives

Influence of Substituent Variations on Bioactivity Profiles

The bioactivity of N-(3-Chloro-4-hydroxybenzoyl)glycine derivatives is significantly influenced by the nature and position of substituents on the benzoyl ring, as well as modifications to the glycine (B1666218) portion of the molecule. These variations can affect the compound's electronic properties, lipophilicity, and steric profile, all of which play a role in its interaction with target biomolecules.

The presence and positioning of a halogen atom on the benzoyl ring are critical determinants of the biological activity of N-benzoyl-glycine derivatives. While specific studies focusing exclusively on this compound are limited, broader research on related glycine benzamides offers valuable insights. For instance, in studies of glycine benzamides as agonists for the GPR139 receptor, the introduction of a chloro group at the meta position of the benzoyl ring relative to the carbonyl group resulted in a significant increase in potency.

This observation suggests that the electronic and steric properties of the halogen at the meta position are favorable for binding to the receptor. The nature of the halogen can also play a role. Generally, the electronegativity and size of the halogen atom (Fluorine < Chlorine < Bromine < Iodine) can modulate the strength of halogen bonds and other non-covalent interactions with the target protein.

To illustrate the impact of halogen substitution, consider the following hypothetical data based on general SAR principles observed in similar compound series:

Compound IDBenzoyl SubstitutionRelative Bioactivity
1 4-hydroxyBaseline
2 3-Chloro-4-hydroxy+++
3 3-Bromo-4-hydroxy++++
4 3-Fluoro-4-hydroxy++
5 2-Chloro-4-hydroxy+

Note: This table is illustrative and based on general principles of SAR in medicinal chemistry.

The hydroxyl group at the 4-position of the benzoyl ring is a key feature that can significantly contribute to the molecular recognition of this compound derivatives. This group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding pocket of a target protein.

The presence of the hydroxyl group can enhance binding affinity and specificity. Its ability to form hydrogen bonds can help to orient the molecule correctly within the active site and stabilize the ligand-receptor complex. Removal or replacement of the 4-hydroxyl group with a non-hydrogen bonding substituent, such as a methoxy (B1213986) group or a hydrogen atom, would likely lead to a significant decrease in biological activity, underscoring its importance.

The following table demonstrates the potential impact of modifications to the hydroxyl group on bioactivity:

Compound IDBenzoyl SubstitutionKey Interaction PotentialPredicted Bioactivity
2 3-Chloro-4-hydroxyHydrogen bond donor/acceptorHigh
6 3-Chloro-4-methoxyHydrogen bond acceptor onlyModerate
7 3-ChloroNo hydrogen bonding at position 4Low

Note: This table is illustrative and based on established principles of molecular recognition in drug design.

The glycine moiety in this compound serves as a linker and also provides points for interaction with the biological target. Modifications to this part of the molecule can have profound effects on the compound's bioactivity, solubility, and pharmacokinetic properties.

Introducing substituents on the alpha-carbon of the glycine residue can explore the steric tolerance of the binding site. For example, replacing one of the alpha-hydrogens with a small alkyl group, such as a methyl group (to form an alanine (B10760859) derivative), could either enhance or diminish activity depending on the spatial constraints of the target.

Furthermore, the carboxylic acid of the glycine is a key functional group that is typically ionized at physiological pH. This negative charge can form important ionic interactions or hydrogen bonds with positively charged or polar residues in the receptor. Esterification or amidation of the carboxylic acid would neutralize this charge and could drastically alter the binding mode and reduce activity.

Consider the following potential effects of modifying the glycine moiety:

Modification to Glycine MoietyPotential Effect on BioactivityRationale
Alpha-methylation (Alanine)Activity may increase or decreaseProbes steric limits of the binding pocket.
Esterification of Carboxylic AcidLikely decrease in activityRemoves a key ionic/hydrogen bonding interaction.
Amidation of Carboxylic AcidLikely decrease in activityRemoves a key ionic/hydrogen bonding interaction.
Replacement with a longer amino acidActivity may decreaseMay introduce unfavorable steric clashes.

Note: This table is illustrative and based on common SAR findings for compounds with an amino acid moiety.

Conformational Dynamics and Their Correlation with Biological Efficacy

The three-dimensional conformation of this compound and its analogues is a critical factor in determining their biological efficacy. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its target is essential for a productive interaction. The flexibility of the molecule, particularly the rotation around the amide bond and the single bonds of the glycine linker, allows it to adopt various spatial arrangements.

Computational modeling and techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used to study the preferred conformations of these molecules in solution. For instance, the presence of intramolecular hydrogen bonds could restrict the conformational freedom and pre-organize the molecule into a bioactive conformation. The correlation between the calculated or observed conformational preferences and the biological activity of a series of analogues can provide valuable insights into the shape of the receptor's binding pocket. A strong correlation would suggest that the target favors a specific conformation, which can then be used as a template for designing more rigid and potent analogues.

Rational Design Principles Derived from SAR Data for this compound Analogues

The collective SAR data from studies of this compound and related compounds provide a foundation for the rational design of new analogues with improved biological profiles. Key principles derived from these studies can guide the optimization of lead compounds.

Based on the available information and general medicinal chemistry principles, the following rational design strategies can be proposed:

Optimization of the Halogen Substituent: Systematic variation of the halogen at the 3-position (e.g., F, Br, I) can be explored to fine-tune the electronic and steric properties for optimal interaction. The synthesis and evaluation of analogues with different halogen substitutions would provide a clearer understanding of the ideal substituent at this position.

Bioisosteric Replacement of the Hydroxyl Group: While the 4-hydroxyl group is likely crucial, its replacement with other groups that can act as hydrogen bond donors/acceptors (e.g., NH2, SH) could be investigated to potentially improve binding or alter pharmacokinetic properties.

Constraining the Glycine Moiety: To lock the molecule into a presumed bioactive conformation, the glycine linker could be incorporated into a cyclic system. This would reduce the entropic penalty upon binding and could lead to a significant increase in potency.

Probing for Additional Binding Pockets: Modifications to the glycine moiety with larger or more functionalized groups could explore the possibility of engaging with adjacent regions of the binding site, potentially leading to increased affinity and selectivity.

By applying these principles, medicinal chemists can iteratively design and synthesize new derivatives of this compound with enhanced biological activity, paving the way for the development of novel therapeutic agents.

Future Directions and Emerging Research Opportunities

Development of Advanced Synthetic Methodologies for N-(3-Chloro-4-hydroxybenzoyl)glycine Analogues

The generation of a diverse library of analogues of a lead compound is a cornerstone of modern medicinal chemistry. For this compound, several advanced synthetic methodologies could be employed to rapidly create a wide array of structurally related molecules, thereby enabling a thorough exploration of the structure-activity relationship (SAR).

Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS):

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. wikipedia.org For the this compound scaffold, a combinatorial approach could involve the use of a variety of substituted benzoic acids and glycine (B1666218) analogues. This would enable the systematic modification of both the aromatic ring and the glycine moiety.

Diversity-Oriented Synthesis (DOS) is another powerful strategy that aims to create structurally diverse and complex molecules from simple starting materials. scispace.comnih.gov Unlike traditional combinatorial synthesis which often produces libraries of closely related analogues, DOS can generate compounds with a wide range of different molecular skeletons. scispace.com For this compound, a DOS approach could be designed to explore different connectivity patterns and introduce novel ring systems, leading to the discovery of analogues with entirely new pharmacological profiles.

Late-Stage Functionalization:

Late-stage functionalization (LSF) is a powerful technique that involves the direct modification of complex molecules at a late stage of the synthesis. nih.gov This approach is particularly valuable for the rapid generation of analogues without the need to re-synthesize the entire molecule from scratch. For this compound, LSF could be used to introduce a variety of functional groups onto the aromatic ring or the glycine backbone. For instance, recent advances in photoredox catalysis have enabled the functionalization of C(sp³)–H bonds in glycine derivatives, which could be applied to introduce diverse substituents at the α-carbon of the glycine moiety. nih.govmdpi.com

Table 1: Advanced Synthetic Methodologies for Generating this compound Analogues
MethodologyDescriptionPotential Application to this compound
Combinatorial ChemistryRapid synthesis of large libraries of related compounds. wikipedia.orgSystematic variation of substituents on the benzoyl ring and glycine moiety.
Diversity-Oriented Synthesis (DOS)Generation of structurally diverse and complex molecules. scispace.comnih.govExploration of novel molecular scaffolds and ring systems.
Late-Stage Functionalization (LSF)Direct modification of a complex molecule at a late synthetic stage. nih.govIntroduction of diverse functional groups on the aromatic ring or glycine backbone.

In-Depth Mechanistic Elucidation using Biophysical Techniques

A thorough understanding of how a small molecule interacts with its biological target is crucial for rational drug design. A suite of biophysical techniques can be employed to elucidate the mechanism of action of this compound and its analogues at the molecular level. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC):

SPR and ITC are powerful techniques for characterizing the binding of a small molecule to its target protein. youtube.comreichertspr.com SPR can provide real-time kinetic data, including the association (kon) and dissociation (koff) rate constants, from which the binding affinity (KD) can be calculated. youtube.comnih.gov ITC, on the other hand, directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govselvita.com These techniques are invaluable for confirming direct binding, determining binding affinity and stoichiometry, and understanding the driving forces of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution. nih.govresearchgate.netnih.gov Chemical shift perturbation (CSP) experiments can be used to map the binding site of this compound on its target protein by monitoring changes in the chemical shifts of the protein's backbone amides upon ligand binding. nih.gov Saturation Transfer Difference (STD) NMR can be used to identify which parts of the small molecule are in close contact with the protein. nih.gov

X-ray Crystallography:

X-ray crystallography provides high-resolution three-dimensional structural information of a protein-ligand complex. tbsgc.orgnih.govyoutube.com Obtaining a crystal structure of this compound bound to its target would provide a detailed picture of the binding mode, including the specific amino acid residues involved in the interaction. nih.govelifesciences.org This structural information is invaluable for understanding the SAR and for guiding the rational design of more potent and selective analogues. nih.gov

Table 2: Biophysical Techniques for Mechanistic Elucidation
TechniqueInformation ObtainedApplication to this compound Research
Surface Plasmon Resonance (SPR)Binding kinetics (kon, koff) and affinity (KD). youtube.comnih.govQuantifying the binding affinity and residence time of analogues.
Isothermal Titration Calorimetry (ITC)Binding thermodynamics (ΔH, ΔS) and stoichiometry. nih.govselvita.comUnderstanding the driving forces of the binding interaction.
Nuclear Magnetic Resonance (NMR)Binding site mapping and ligand epitope mapping. nih.govresearchgate.netIdentifying the binding pocket and key ligand interactions.
X-ray CrystallographyHigh-resolution 3D structure of the protein-ligand complex. tbsgc.orgnih.govVisualizing the precise binding mode to guide structure-based design.

Computational-Experimental Integration for Predictive Modeling in this compound Research

The integration of computational and experimental approaches has become an indispensable part of modern drug discovery. nottingham.ac.uk For this compound, a synergistic combination of in silico modeling and experimental validation can significantly accelerate the research and development process.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. atlantis-press.com By developing a QSAR model for a library of this compound analogues, it is possible to identify the key molecular descriptors that are important for activity. dergipark.org.tr This information can then be used to predict the activity of new, untested analogues, thereby prioritizing the synthesis of the most promising compounds. atlantis-press.com

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of a protein-ligand complex at the atomic level. nih.govpronetbio.comudel.edu By simulating the behavior of this compound bound to its target over time, it is possible to gain insights into the stability of the complex, the key intermolecular interactions, and the conformational changes that may occur upon binding. nih.govuzh.ch

Virtual Screening and Experimental Validation:

Virtual screening is a computational technique used to search large libraries of compounds for molecules that are likely to bind to a biological target. nih.govnih.govscilifelab.se For this compound, a virtual screening campaign could be used to identify novel scaffolds that mimic the binding mode of the lead compound. The top-ranked hits from the virtual screen can then be purchased or synthesized and tested experimentally to validate the computational predictions. nih.govrsc.org This integrated approach can significantly reduce the time and cost associated with identifying new lead compounds. scilifelab.se

Table 3: Computational-Experimental Integration Strategies
StrategyDescriptionApplication to this compound Research
QSAR ModelingCorrelating chemical structure with biological activity. atlantis-press.comdergipark.org.trPredicting the activity of new analogues and guiding their design.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the protein-ligand complex. nih.govpronetbio.comUnderstanding the stability of the complex and key interactions.
Virtual Screening and Experimental ValidationComputationally screening large compound libraries followed by experimental testing. nih.govnih.govIdentifying novel and diverse chemical scaffolds with desired activity.

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